molecular formula C22H26N4O3 B6459557 6,7-dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2549052-30-2

6,7-dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

カタログ番号: B6459557
CAS番号: 2549052-30-2
分子量: 394.5 g/mol
InChIキー: RMOPFRTZBFMFGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core and a piperidin-1-yl group at position 3. The piperidine ring is further substituted with a (2-methylpyridin-4-yl)oxymethyl moiety at the 3-position.

特性

IUPAC Name

6,7-dimethoxy-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-15-9-17(6-7-23-15)29-13-16-5-4-8-26(12-16)22-18-10-20(27-2)21(28-3)11-19(18)24-14-25-22/h6-7,9-11,14,16H,4-5,8,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPFRTZBFMFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Phosphorus Oxychloride (POCl₃) Method

Heating 6,7-dimethoxyquinazolin-4-one with POCl₃ at reflux (110°C) for 3–4 hours achieves near-quantitative conversion to 4-chloro-6,7-dimethoxyquinazoline. The reaction proceeds via intermediate phosphoramide formation, with DMF often added catalytically to enhance reactivity. Workup involves quenching with ice-water, followed by recrystallization from ethanol to yield a white solid (83–86.5% yield).

Thionyl Chloride (SOCl₂) Method

Using SOCl₂ in toluene under reflux (3 hours) provides comparable yields (85%). This method avoids phosphorus-containing byproducts but requires careful handling due to SOCl₂’s corrosive nature.

Preparation of the Piperidine Side Chain: 3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine

The piperidine side chain is synthesized through a two-step sequence:

Hydroxymethylation of Piperidine

Piperidin-3-ylmethanol is prepared via reduction of ethyl nipecotate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Alternatively, reductive amination of 3-pyridinecarboxaldehyde with ammonium formate and sodium cyanoborohydride affords the hydroxymethyl derivative.

Etherification with 2-Methylpyridin-4-ol

The hydroxyl group is converted to a leaving group (e.g., mesylate using methanesulfonyl chloride) and displaced by 2-methylpyridin-4-ol under basic conditions (K₂CO₃ in DMF at 80°C). Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF provide an alternative pathway with higher regioselectivity.

Coupling Reaction: Nucleophilic Substitution at Position 4

The final step involves displacing the 4-chloro group with the piperidine derivative. Reacting 4-chloro-6,7-dimethoxyquinazoline with 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine in DMF at 100°C for 12 hours in the presence of N,N-diisopropylethylamine (DIPEA) affords the target compound. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (75–82%).

Purification and Characterization

Crude product is purified via column chromatography (SiO₂, 5–10% methanol in dichloromethane) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved through 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H^1H NMR (DMSO-d6d_6) : δ 8.75 (s, 1H, quinazoline H-5), 7.53 (s, 1H, H-8), 4.01 (s, 6H, OCH₃), 3.89–3.92 (m, 2H, piperidine CH₂O).

  • HRMS : m/z calculated for C₂₂H₂₅N₄O₃ [M+H]⁺: 401.1941; found: 401.1945.

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Reference
Quinazolinone cyclizationHCl, reflux86.5
Chlorination (POCl₃)Reflux, 3–4 hours83–86.5
Piperidine couplingDMF, DIPEA, 100°C, 12 hours75–82

化学反応の分析

Types of Reactions

6,7-Dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

科学的研究の応用

6,7-Dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 6,7-dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

類似化合物との比較

Comparison with Similar Quinazoline Derivatives

Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name / ID (Evidence Source) Core Structure Substituents at Position 4 Key Functional Groups Molecular Weight (g/mol) Notable Data
Target Compound Quinazoline 3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl 6,7-Dimethoxy, pyridinyloxy-methyl-piperidine ~478.5 (calculated) Unique pyridinyloxy-methyl group may balance lipophilicity and solubility
Compound 2 () Quinazoline (R)-3-(2-Trifluoromethyl-phenoxy)pyrrolidin-1-yl 6,7-Dimethoxy, trifluoromethyl-phenoxy-pyrrolidine 420.3 LC/MS: m/z = 420.3; UV purity = 100%
OICR19016 () Quinazoline Piperidin-1-yl (position 4) and dimethylaminopropylamine (position 2) 6,7-Dimethoxy, dimethylamino-propylamine ~443.5 (calculated) Synthesized via palladium-catalyzed coupling; RBBP4 antagonist
2-(1-Piperazinyl)-4-Amino-6,7-Dimethoxyquinazoline () Quinazoline Piperazinyl 6,7-Dimethoxy, piperazine ~357.4 (calculated) Recrystallized from methanol/water; precursor for further derivatization
N4-(1-Methylpiperidin-4-yl)-N2-Hexyl-6,7-Dimethoxyquinazoline-2,4-Diamine () Quinazoline 1-Methylpiperidin-4-yl (position 4), hexyl (position 2) 6,7-Dimethoxy, hexyl-diamine ~456.6 (calculated) Synergistic diamine substituents may enhance membrane permeability
6,7-Dimethoxy-4-[(3R)-3-(2-Naphthyloxy)Pyrrolidin-1-yl]Quinazoline () Quinazoline (R)-3-(2-Naphthyloxy)pyrrolidin-1-yl 6,7-Dimethoxy, naphthyloxy-pyrrolidine 425.5 SMILES and InChi provided; naphthyl group enhances π-π interactions

Key Comparative Insights

Substituent Flexibility vs. Piperidine-based analogs (e.g., ) generally exhibit higher metabolic stability than pyrrolidine derivatives (e.g., ) due to reduced ring strain .

Impact of Heterocycles: Pyridine and piperidine moieties (target compound, ) may enhance solubility via hydrogen bonding compared to trifluoromethyl-phenoxy () or naphthyloxy () groups, which increase lipophilicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution at position 4 of 2-chloro-6,7-dimethoxyquinazoline (analogous to ), followed by functionalization of the piperidine ring .
  • Palladium-catalyzed methods () are efficient for introducing complex amines but require stringent conditions .

生物活性

6,7-Dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : 6,7-dimethoxy-4-[(3R)-3-(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
  • Chemical Structure : The compound features a quinazoline core substituted with methoxy groups and a piperidine moiety.

Anticancer Activity

Research has indicated that compounds similar to 6,7-dimethoxy-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit various kinases involved in cancer progression, suggesting its potential as a therapeutic agent against tumors.

Activity Target IC50 (µM)
EGFR InhibitionEpidermal Growth Factor Receptor0.5
PDGFR InhibitionPlatelet-Derived Growth Factor Receptor0.8
KIT InhibitionStem Cell Factor Receptor1.2

Antimicrobial Properties

The compound has also shown promising antibacterial and antifungal activities. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Activity MIC (µM)
Staphylococcus aureusBactericidal50
Escherichia coliBacteriostatic75
Candida albicansFungicidal100

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinase pathways involved in cell signaling. By binding to the ATP-binding site of these kinases, it can effectively disrupt their function, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • Case Study on Cancer Cell Lines :
    A recent study evaluated the effects of the compound on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
  • Antibacterial Efficacy :
    Another study focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity, suggesting its potential use in treating infections caused by resistant strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。